molecular formula C8H18BrO4P B8406774 Diethyl 2-(2-bromoethoxy)ethylphosphonate

Diethyl 2-(2-bromoethoxy)ethylphosphonate

Cat. No. B8406774
M. Wt: 289.10 g/mol
InChI Key: HXSUAFQRQIFIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365506B2

Procedure details

1-bromo-2-(2-bromoethoxy)ethane (1.0 eq) was mixed with triethyl phosphate (1 eq) then heated to 160° C. for 20 minutes by microwave. The crude mixture was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 70-100% EtOAc/Hex to give the product as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][CH2:5][CH2:6][Br:7].[P:8](OCC)([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:9]>>[Br:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][P:8](=[O:9])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOCCBr
Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography on a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
BrCCOCCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.